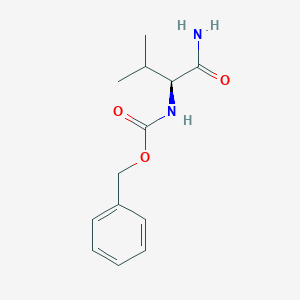

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHIZLDUQONHV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441807 | |

| Record name | Z-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-28-1 | |

| Record name | Z-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Abstract

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as Carbobenzoxy-L-Valinamide (Cbz-L-Valinamide), is a pivotal intermediate in synthetic organic and medicinal chemistry. As a protected form of the amino acid amide L-Valinamide, it serves as a critical building block in the synthesis of complex peptides and pharmacologically active molecules. The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the α-amino functionality, preventing unwanted side reactions during subsequent chemical transformations, yet it can be removed under mild hydrogenolysis conditions.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of Cbz-L-Valinamide, detailing the underlying chemical principles, a step-by-step experimental protocol, and a complete framework for its analytical characterization.

Rationale and Synthetic Strategy

The synthesis of Cbz-L-Valinamide is fundamentally an N-protection reaction. The primary objective is to selectively acylate the α-amino group of L-Valinamide with a benzyloxycarbonyl group. The most reliable and widely adopted method for this transformation is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate (Cbz-Cl) as the acylating agent under aqueous basic conditions.[3]

Causality Behind Experimental Choices:

-

Reagent Selection: Benzyl chloroformate is the reagent of choice due to its high reactivity and the stability of the resulting carbamate. The Cbz group is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis, providing excellent orthogonality with other common protecting groups like Boc and Fmoc.[3]

-

Reaction Conditions: The reaction is performed in a biphasic system (e.g., an organic solvent and water) or a homogenous aqueous solution with a base. The base, typically sodium carbonate or sodium hydroxide, serves two critical functions: it deprotonates the ammonium salt of the starting material to generate the free, nucleophilic amine, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.[4]

-

Temperature Control: Maintaining a low temperature (0–5 °C) during the addition of Cbz-Cl is crucial. This precaution mitigates the exothermicity of the reaction and minimizes potential side reactions, such as the hydrolysis of benzyl chloroformate and the formation of undesired byproducts.[5]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the amino group of L-Valinamide attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Caption: Overall reaction for the synthesis of Cbz-L-Valinamide.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Reagents

-

L-Valinamide hydrochloride (1.0 eq.)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq.)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq.)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Valinamide hydrochloride (1.0 eq.) and sodium carbonate (2.5 eq.) in deionized water. Cool the solution to 0–5 °C using an ice bath.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred solution via a dropping funnel over 30-45 minutes. Crucial: Ensure the internal temperature remains below 5 °C throughout the addition.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

In-Process Check (TLC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

-

Work-up & Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with a small portion of diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol impurity. Discard the organic layer.[4]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. A white precipitate of the product should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

-

Drying and Concentration:

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford a white crystalline solid.[6]

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the title compound.

Quantitative Data Summary

The following tables summarize the expected analytical data for Cbz-L-Valinamide.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | NH (Carbamate) |

| ~7.35 | m | 5H | Ar-H (Phenyl ring of Cbz) |

| ~7.20, ~6.95 | s (br) | 2H | NH₂ (Amide) |

| ~5.05 | s | 2H | O-CH₂-Ph |

| ~3.85 | dd | 1H | α-CH |

| ~2.00 | m | 1H | β-CH |

| ~0.88 | d | 6H | γ-CH₃ (x2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C=O (Amide) |

| ~156.0 | C=O (Carbamate) |

| ~137.0 | Ar-C (Quaternary) |

| ~128.4 | Ar-CH |

| ~127.8 | Ar-CH |

| ~127.6 | Ar-CH |

| ~65.5 | O-CH₂-Ph |

| ~60.5 | α-CH |

| ~30.0 | β-CH |

| ~19.1, ~18.5 | γ-CH₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion Type | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₉N₂O₃⁺ | 251.1390 |

| [M+Na]⁺ | C₁₃H₁₈N₂NaO₃⁺ | 273.1209 |

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450–3300 | N-H Stretch | Amide & Carbamate NH₂/NH |

| 3100–3000 | C-H Stretch | Aromatic C-H |

| 2960–2870 | C-H Stretch | Aliphatic C-H |

| ~1690 | C=O Stretch | Carbamate Carbonyl |

| ~1660 | C=O Stretch | Amide I Carbonyl |

| ~1530 | N-H Bend | Amide II |

| ~1250 | C-O Stretch | Carbamate Ester |

Applications in Research and Development

This compound is not merely a protected amino acid derivative but a versatile synthetic intermediate.

-

Peptide Synthesis: It is a fundamental building block for introducing a valinamide residue into a peptide sequence, particularly in solution-phase synthesis.[7]

-

Prodrug Synthesis: The parent compound of Cbz-L-Valinamide, Cbz-L-Valine, is a key intermediate in the synthesis of antiviral prodrugs like Valacyclovir and Valganciclovir.[4] The valine moiety is attached to the active drug to enhance its oral bioavailability.

-

Development of Bioactive Molecules: As a chiral building block, it is used in the asymmetric synthesis of complex natural products and novel pharmaceutical candidates.

By providing a robust, well-characterized, and readily accessible synthetic intermediate, the protocols detailed herein empower researchers to advance complex multi-step syntheses with confidence and efficiency.

References

-

PrepChem. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. Retrieved from PrepChem.com website: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. Retrieved from pharmachems.com website: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Carbobenzoxy-L-valine. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org website: [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications website: [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from rsc.org website: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org website: [Link]

- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

eScholarship.org. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Retrieved from eScholarship.org website: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry website: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website: [Link]

-

ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its.... Retrieved from ResearchGate website: [Link]

- Google Patents. (n.d.). CN105693724A - Preparation method of CBZ-valganciclovir.

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of Z-L-Valinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Valinamide, chemically known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a pivotal intermediate in the fields of peptide synthesis and pharmaceutical development.[1] As a derivative of the amino acid L-valine, its structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the amine terminus and a primary amide at the carboxyl terminus. This unique combination of functional groups imparts specific chemical properties and a distinct stability profile that are critical to its application. The Cbz group provides stability during peptide coupling reactions, preventing unwanted side reactions, while the amide functionality influences its solubility and biological activity.[] This guide offers a comprehensive exploration of the chemical characteristics and stability of Z-L-Valinamide, providing essential insights for its effective use in research and development.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Z-L-Valinamide is essential for its proper handling, storage, and application in synthetic and formulation workflows.

Structural and Molecular Data

The structural identity of Z-L-Valinamide is defined by its specific arrangement of atoms and functional groups.

| Property | Value | Source |

| IUPAC Name | benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | [1] |

| Synonyms | Z-Val-NH2, N-Cbz-L-valinamide | [1] |

| CAS Number | 13139-28-1 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Appearance | White to off-white powder |

Physicochemical Characteristics

These properties are crucial for predicting the behavior of Z-L-Valinamide in various experimental settings.

| Property | Value | Source/Comment |

| Melting Point | 208-212 °C | |

| Solubility | Inferred to have low solubility in water and non-polar organic solvents. Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | Based on the properties of similar N-protected amino acid amides.[3][4] |

| pKa | Not experimentally determined. The amide proton is weakly acidic, while the carbamate N-H is also weakly acidic. |

Spectroscopic Profile

The spectroscopic fingerprint of Z-L-Valinamide is instrumental for its identification and characterization. While experimental spectra are available in databases such as SpectraBase, this section outlines the expected characteristic signals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the alpha-proton of the valine residue, the beta-proton of the valine residue, and the two diastereotopic methyl protons of the valine side chain. The amide protons would appear as broad singlets.

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbons of the carbamate and the amide, and the aliphatic carbons of the valine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in Z-L-Valinamide.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 | N-H (Amide and Carbamate) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2960-2870 | C-H (Aliphatic) | Stretching |

| ~1680-1640 | C=O (Amide I) | Stretching |

| ~1720-1700 | C=O (Carbamate) | Stretching |

| ~1600-1450 | C=C (Aromatic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 250.29. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the amide bond.[5]

Stability Profile and Degradation Pathways

The stability of Z-L-Valinamide is a critical parameter for its storage, handling, and use in multi-step syntheses. The presence of the Cbz group and the primary amide dictates its susceptibility to degradation under various conditions.

Hydrolytic Stability

-

Acidic Conditions: The Cbz group is known to be labile to strong acids.[6] Under strongly acidic conditions (e.g., HBr in acetic acid), cleavage of the benzyloxycarbonyl group is expected to occur, yielding L-valinamide and benzyl bromide. The primary amide bond is generally more stable to acid hydrolysis than the Cbz group but can be cleaved under harsh acidic conditions and elevated temperatures to yield Z-L-valine.

-

Neutral Conditions: Z-L-Valinamide is expected to be relatively stable at neutral pH.

-

Alkaline Conditions: The primary amide is susceptible to hydrolysis under basic conditions, which would lead to the formation of Z-L-valine. The Cbz group is generally stable to mild basic conditions.

Thermal Stability

While specific data for Z-L-Valinamide is not available, thermal degradation of peptides and amino acid derivatives can occur at elevated temperatures.[7][8] For Z-L-Valinamide, high temperatures could potentially lead to decomposition, possibly involving the loss of the Cbz group or side reactions involving the amide.

Photostability

Compounds containing a benzyl group can be susceptible to photodegradation.[9][10][11] Exposure to UV light may lead to cleavage of the benzylic C-O bond in the Cbz group through a free-radical mechanism, resulting in deprotection to L-valinamide.

Oxidative Stability

While not extensively studied for this specific molecule, the presence of the benzyl group suggests a potential for oxidation at the benzylic position under strong oxidizing conditions.

Experimental Protocols

The following section provides detailed methodologies for the characterization and stability assessment of Z-L-Valinamide.

Protocol for Purity Determination by HPLC

This protocol outlines a stability-indicating HPLC method for assessing the purity of Z-L-Valinamide and detecting potential degradation products.

Workflow for HPLC Method Development

Caption: Workflow for HPLC purity analysis of Z-L-Valinamide.

Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

Protocol for Forced Degradation Studies

This protocol describes the conditions for stress testing to identify potential degradation pathways and products.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies of Z-L-Valinamide.

Procedure:

-

Acid Hydrolysis: Dissolve Z-L-Valinamide in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve Z-L-Valinamide in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve Z-L-Valinamide in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80 °C in a stability chamber for 48 hours.

-

Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method. Peak purity of the main peak should be assessed, and any significant degradants should be further characterized by LC-MS.

Conclusion

Z-L-Valinamide is a chemically robust compound under standard handling and storage conditions, making it a reliable building block in organic synthesis. Its stability is largely governed by the reactivity of the N-terminal Cbz protecting group and the C-terminal primary amide. The primary degradation pathways involve the cleavage of the Cbz group under strong acidic conditions or hydrogenolysis, and hydrolysis of the amide bond under basic conditions. A thorough understanding of these properties and the implementation of appropriate analytical methods are crucial for ensuring the quality and integrity of Z-L-Valinamide in its various applications, ultimately contributing to the successful development of novel peptides and pharmaceuticals.

References

-

PubChem. Z-L-valine amide. National Center for Biotechnology Information. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-10. [Link]

-

Liang, K., et al. (2021). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Nature Communications, 12(1), 1-9. [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

Stark, T., et al. (2018). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry, 66(15), 3879-3886. [Link]

-

Hofmann, T., & Schieberle, P. (2021). Heat induced hydrolytic cleavage of the peptide bond in dietary peptides and proteins in food processing. Food Chemistry, 360, 129621. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775. [Link]

-

RSC Publishing. (2016). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances, 6(10), 8359-8367. [Link]

-

Journal of the Chemical Society D: Chemical Communications. (1970). Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens. (19), 1256-1257. [Link]

-

Kolev, T., et al. (2007). Crystal structure, IR-LD spectroscopic, theoretical and vibrational analysis of valinamide ester amide of squaric acid diethyl ester. Journal of Molecular Structure, 834-836, 321-328. [Link]

-

Kuromizu, K., & Meienhofer, J. (1974). Removal of the N alpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin. Journal of the American Chemical Society, 96(15), 4978-4981. [Link]

Sources

- 1. Z-L-valine amide | C13H18N2O3 | CID 10562630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. bachem.com [bachem.com]

- 7. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heat induced hydrolytic cleavage of the peptide bond in dietary peptides and proteins in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

This guide provides an in-depth technical overview of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a key building block in synthetic organic chemistry and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, properties, synthesis, and commercial availability, underpinned by field-proven insights and authoritative references.

Compound Identification and Chemical Properties

This compound, a derivative of the amino acid L-valine, is widely utilized in peptide synthesis and the development of peptidomimetics. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino function of the valinamide scaffold.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |

| CAS Number | 13139-28-1[1][2] |

| Molecular Formula | C13H18N2O3[2] |

| Molecular Weight | 250.29 g/mol [2] |

| Synonyms | Z-L-valine amide, Z-Val-NH2, N-Cbz-L-valinamide, (S)-2-(Benzyloxycarbonylamino)-3-methylbutanamide[2] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Off-white solid | [1] |

| XLogP3-AA | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the amidation of its corresponding N-protected amino acid precursor, N-Carbobenzyloxy-L-valine (Z-L-Val-OH). This process involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Synthesis of the Precursor: N-Carbobenzyloxy-L-valine (CAS: 1149-26-4)

The foundational step is the protection of the amino group of L-valine using benzyl chloroformate under basic conditions, a classic Schotten-Baumann reaction. This protection is crucial to prevent unwanted side reactions at the amino group during subsequent carboxyl group activation.[3][4]

Experimental Protocol: Synthesis of N-Carbobenzyloxy-L-valine [3]

-

In a suitable reaction vessel, dissolve L-valine (1 equivalent) in a 2M sodium hydroxide solution and add sodium carbonate (1 equivalent).

-

Cool the solution to below 0°C.

-

Slowly add a solution of benzyl chloroformate (1.2 equivalents) in 1,4-dioxane, maintaining the temperature below 20°C.

-

Allow the reaction to proceed at room temperature for 8 hours.

-

Extract the reaction mixture with dichloromethane to remove impurities.

-

Cool the aqueous phase to below 10°C and acidify with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

-

Filter the white solid, wash with water, and dry under vacuum to yield N-Carbobenzyloxy-L-valine.

Synthesis of this compound

The conversion of N-Carbobenzyloxy-L-valine to the target amide is accomplished using a peptide coupling agent to activate the carboxylic acid, followed by the introduction of ammonia, often in the form of ammonium chloride.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Dissolve N-Carbobenzyloxy-L-valine (1 equivalent) in dimethylformamide (DMF) and cool to 0°C.

-

Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) and HATU (1.2 equivalents) to the solution and stir for 15 minutes.

-

Add ammonium chloride (5 equivalents) to the mixture and continue stirring at room temperature for 16 hours.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization from ethanol to obtain this compound.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and research compounds. The presence of the Cbz protecting group allows for selective chemical transformations at other sites of a molecule, and it can be readily removed by catalytic hydrogenation. Its structural similarity to a peptide backbone makes it a key component in the construction of protease inhibitors and other peptidomimetic drugs.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. When sourcing this compound, it is imperative to verify the purity and stereochemical integrity through the supplier's certificate of analysis.

Selected Suppliers:

Conclusion

This compound is a versatile and important molecule in the field of medicinal chemistry. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new therapeutic agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10562630, Z-L-valine amide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 726987, N-Carbobenzoxy-L-valine. [Link]

Sources

The Versatility of L-Valinamide in Enzyme Inhibition: A Mechanistic Exploration

Introduction: The L-Valinamide Scaffold in Drug Discovery

In the intricate world of drug discovery, the identification and optimization of molecular scaffolds that can be tailored to target specific enzymes with high affinity and selectivity are of paramount importance. L-Valinamide, the amide derivative of the essential amino acid L-valine, represents a foundational building block in the design of a diverse array of potent enzyme inhibitors.[] Its inherent chirality and the presence of a reactive amide group, coupled with the isopropyl side chain that can engage in crucial hydrophobic interactions within enzyme active sites, make it a versatile starting point for medicinal chemists.[] This technical guide delves into the mechanism of action of several key classes of enzyme inhibitors derived from the L-valinamide scaffold, providing insights for researchers, scientists, and drug development professionals. We will explore how strategic modifications to this fundamental structure have yielded potent inhibitors of critical enzyme families, including proteasomes, calpains, and cathepsins.

Core Mechanism: Dipeptidyl Boronic Acids as Proteasome Inhibitors

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, with the chymotrypsin-like activity being a primary target for therapeutic intervention. Dipeptidyl boronic acids are a class of highly potent and selective proteasome inhibitors that showcase the effective use of the valinamide motif.[2][3]

Mechanism of Action: Covalent Reversible Inhibition

The inhibitory potency of dipeptidyl boronic acids stems from the unique properties of the boronic acid warhead. This moiety is a transition-state analog that forms a stable, yet reversible, covalent bond with the active site N-terminal threonine residue of the proteasome's β-subunits.[4]

The mechanism can be dissected as follows:

-

Initial Binding: The dipeptide backbone of the inhibitor, often incorporating a valine or a related amino acid, guides the molecule into the active site of the proteasome. The specificity of this binding is dictated by the amino acid residues at the P1 and P2 positions of the inhibitor, which interact with the corresponding S1 and S2 pockets of the enzyme.

-

Nucleophilic Attack: The hydroxyl group of the active site threonine (Thr1) acts as a nucleophile, attacking the electrophilic boron atom of the boronic acid.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a stable tetrahedral boronate intermediate. This complex mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[4]

-

Reversibility: The bond between the boron and the threonine hydroxyl is reversible, allowing for a dynamic equilibrium between the free and bound states of the inhibitor. This reversibility can be advantageous in a therapeutic context, potentially reducing off-target effects.

Structure-Activity Relationship and Therapeutic Relevance

The potency and selectivity of these inhibitors can be finely tuned by modifying the dipeptide sequence. For instance, compounds with specific amino acids at the P1 and P2 positions can exhibit differential inhibition of the various proteolytic subunits of the proteasome (β1, β2, and β5).[3] This has led to the development of clinically approved drugs like bortezomib, a dipeptidyl boronic acid used in the treatment of multiple myeloma.[4][5]

Expanding the Repertoire: Valinamide Derivatives as Cysteine Protease Inhibitors

The versatility of the valinamide scaffold extends beyond proteasome inhibition to the targeting of cysteine proteases, a large family of enzymes involved in diverse physiological processes, including immune response, bone remodeling, and apoptosis.[6] Calpains and cathepsins are two prominent subfamilies of cysteine proteases that are attractive drug targets.

Calpain Inhibition: The Role of Peptide Aldehydes

Calpains are calcium-dependent cysteine proteases, and their overactivation is implicated in neurodegenerative diseases and ischemic injury.[7] Peptide aldehydes, such as Z-L-Valinyl-L-phenylalaninal (MDL-28170), are potent, cell-permeable inhibitors of calpains.[8][9]

Mechanism of Action: Hemiacetal Formation

The mechanism of inhibition by peptide aldehydes involves the formation of a covalent, reversible hemiacetal adduct with the active site cysteine residue.

-

Recognition and Binding: The peptide portion of the inhibitor directs it to the calpain active site.

-

Nucleophilic Attack: The thiol group of the active site cysteine attacks the electrophilic carbon of the C-terminal aldehyde.

-

Hemiacetal Adduct: This results in the formation of a stable, yet reversible, hemiacetal, which inactivates the enzyme.

Cathepsin Inhibition: A Diverse Array of Warheads

Cathepsins are another family of cysteine proteases primarily found in lysosomes, playing key roles in protein turnover and antigen presentation.[10][11] Dysregulation of cathepsin activity is associated with cancer, osteoporosis, and autoimmune diseases.[10] Various inhibitors based on the valinamide scaffold have been developed to target cathepsins, employing a range of "warhead" moieties that react with the active site cysteine. These include nitriles, vinyl sulfones, and epoxides, which can form irreversible covalent bonds, and aldehydes and ketones, which typically act as reversible inhibitors.[12][13][14] The choice of warhead influences the inhibitor's potency, selectivity, and duration of action.

Experimental Workflows for Inhibitor Characterization

A thorough understanding of an inhibitor's mechanism of action requires a combination of biochemical and biophysical techniques.

Enzyme Kinetic Assays

Enzyme kinetic studies are fundamental to determining an inhibitor's potency and mode of inhibition.

Step-by-Step Protocol for Determining IC50 and Ki:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of the Z-L-Valinamide derivative inhibitor.

-

Assay Setup: In a microplate, add the enzyme, inhibitor (at varying concentrations), and buffer. Allow for a pre-incubation period to permit inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the assay at multiple substrate concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.[15]

-

Structural Biology

To gain atomic-level insights into the inhibitor-enzyme interaction, structural biology techniques are indispensable.

-

X-ray Crystallography: Co-crystallization of the target enzyme with the inhibitor can provide a high-resolution three-dimensional structure of the complex. This allows for the direct visualization of the covalent adduct or non-covalent interactions in the active site, confirming the mechanism of action and guiding further inhibitor design.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the inhibitor-enzyme interaction in solution and to map the binding site.

Quantitative Data Summary

The following table summarizes the inhibitory potency of representative L-Valinamide derivatives against their respective target enzymes.

| Inhibitor Class | Example Compound | Target Enzyme | IC50 / Ki | Reference |

| Dipeptidyl Boronic Acid | Bortezomib | 20S Proteasome (β5 subunit) | Ki: ~0.6 nM | [4][5] |

| Peptide Aldehyde | MDL-28170 (Z-Val-Phe-CHO) | Calpain I | Potent inhibitor | [8][9] |

| Dipeptidyl α-keto amide | Z-Leu-Abu-CONH-CH2-CHOH-C6H5 | Calpain II | Ki: 15 nM | [12] |

| Dipeptidyl α-keto amide | Z-Leu-Nva-CONH-CH2-2-pyridyl | Calpain I | Ki: 19 nM | [12] |

| Peptide-like | DPC 681 | HIV Protease / CYP3A4 | IC50: 0.039 µM (CYP3A4) | [16] |

Conclusion and Future Perspectives

The L-Valinamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of diverse enzyme classes. From the reversible covalent inhibition of the proteasome by dipeptidyl boronic acids to the targeting of cysteine proteases with various reactive warheads, the underlying principle remains the same: leveraging the structural features of the valinamide core to achieve high-affinity binding and precise positioning of a reactive moiety within the enzyme's active site.

Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and novel mechanisms of action. The continued exploration of the chemical space around the L-Valinamide scaffold, coupled with advanced techniques in structural biology and computational modeling, promises to yield new therapeutic agents for a wide range of diseases.

References

-

Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]

-

Stanton, B-Z., et al. (2011). Chemical and Biological Evaluation of Dipeptidyl Boronic Acid Proteasome Inhibitors for Use in Prodrugs and Pro-Soft Drugs Targeting Solid Tumors. Journal of Medicinal Chemistry, 54(13), 4654-4667. [Link]

-

Wang, X., et al. (2019). Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer. Organic & Biomolecular Chemistry, 17(3), 683-691. [Link]

-

Sun, Y., et al. (2004). Dipeptide Boronic Acid, a Novel Proteasome Inhibitor, Prevents Islet-Allograft Rejection. Transplantation, 78(3), 360-366. [Link]

-

Bonvini, P., et al. (2012). Development of Proteasome Inhibitors as Therapeutic Drugs. ResearchGate. [Link]

-

Kameda, Y., et al. (1988). Enzymatic synthesis of glucoside derivatives of validamine and valienamine. Journal of Antibiotics, 41(11), 1699-1702. [Link]

-

Amsbio. MDL-28170 (Z-Val-Phe-CHO) - Calpain inhibitor. Amsbio. [Link]

-

Khan, I. H., & Ahmad, S. (2010). Synthesis and characterization of several valinamide derivatives. ResearchGate. [Link]

-

PubChem. Mdl-28170. National Center for Biotechnology Information. [Link]

-

Khan, I. H., & Ahmad, S. (2010). Synthesis and characterization of several valinamide derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 834-839. [Link]

-

Iqbal, M., et al. (1995). Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry, 38(12), 2276-2283. [Link]

-

Ernest, I., et al. (2001). Concurrent Induction and Mechanism-Based Inactivation of CYP3A4 by an L-valinamide Derivative. Drug Metabolism and Disposition, 29(8), 1109-1117. [Link]

-

O'Donoghue, A. J., et al. (2016). Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain. Journal of Medicinal Chemistry, 59(15), 7083-7093. [Link]

-

PubChem. Z-L-valine amide. National Center for Biotechnology Information. [Link]

- Google Patents. Cysteine protease inhibitors.

-

Roy, A., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science, 12(3), 1130-1139. [Link]

-

Chen, Y. L., et al. (1994). Inhibition of cathepsin L-like cysteine proteases by cytotoxic T-lymphocyte antigen-2 beta. Journal of Biological Chemistry, 269(40), 24871-24876. [Link]

-

Wang, Y., et al. (2019). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. Molecules, 24(18), 3326. [Link]

-

da Silva, E. B., et al. (2022). Flavonoid Derivatives as New Potent Inhibitors of Cysteine Proteases: An Important Step toward the Design of New Compounds for the Treatment of Leishmaniasis. Molecules, 27(19), 6653. [Link]

-

Supuran, C. T., et al. (2001). Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. European Journal of Medicinal Chemistry, 36(4), 351-359. [Link]

-

Nguyen, T. T. H., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

-

Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]

-

Abraham Entertainment. OSCGLPSC1 Inhibitors: Mechanism Of Action Explained. Abraham Entertainment. [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

Vilela-Martin, J. F. (2015). The Mechanism of Action of LCZ696. Cardiology and Therapy, 4(2), 171-184. [Link]

Sources

- 2. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 8. amsbio.com [amsbio.com]

- 9. Mdl-28170 | C22H26N2O4 | CID 72430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Inhibition of cathepsin L-like cysteine proteases by cytotoxic T-lymphocyte antigen-2 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Concurrent induction and mechanism-based inactivation of CYP3A4 by an L-valinamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (Z-Val-NH₂)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a key intermediate in peptide synthesis and drug development, commonly known as N-Cbz-L-valinamide or Z-Val-NH₂. We will explore the characteristic signals in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the raw data but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for structural confirmation and purity assessment.

Introduction

Chemical Identity and Structure

This compound (IUPAC Name: benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate) is a protected amino acid derivative of L-valine.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling. The primary amide at the C-terminus makes it a valuable building block in the synthesis of peptide amides.

Key Chemical Information:

The structural integrity of this molecule is paramount for its successful application. The following sections will detail the spectroscopic methods used to confirm this structure.

Caption: Molecular Structure of Z-Val-NH₂

Significance in Research and Drug Development

Z-Val-NH₂ is a fundamental building block in the synthesis of peptides and peptidomimetics. Its applications include:

-

Peptide Synthesis: It is used to introduce a valine residue with a C-terminal amide, a common feature in many biologically active peptides.

-

Enzyme Inhibitors: The valine side chain and the overall structure are often incorporated into inhibitors for proteases, such as calpain and cathepsins.

-

Drug Discovery: It serves as a starting material or intermediate for the synthesis of complex organic molecules with therapeutic potential, including antiviral and anticancer agents.[3]

Importance of Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development. Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for:

-

Structural Verification: Confirming that the desired molecule has been synthesized.

-

Purity Assessment: Detecting the presence of starting materials, by-products, or other impurities.

-

Stereochemical Integrity: Ensuring that the stereochemistry of the chiral center (the α-carbon) has been retained.

The following workflow outlines the comprehensive characterization process.

Caption: Proposed ESI-MS Fragmentation Pathway

-

Loss of Benzyl Radical: Cleavage of the O-CH₂ bond can lead to the loss of a benzyl radical (C₇H₇•, 91 Da), resulting in a fragment at m/z 160.1.

-

Formation of Tropylium Ion: A common fragment in molecules containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z 91.

-

Loss of Valinamide: Cleavage of the carbamate N-C bond can result in the loss of the neutral valinamide molecule, leaving the benzyloxycarbonyl fragment.

-

Formation of Valinamide Cation: Conversely, cleavage can lead to the formation of the protonated valinamide fragment (m/z 117.1).

Protocol for Mass Spectrometry Data Acquisition

-

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition (MS1 Scan):

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).

-

-

Acquisition (MS/MS Scan):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 251.1).

-

Collision Energy: Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Detection: Detect the resulting fragment ions.

-

-

Data Analysis: Analyze the high-resolution mass of the parent ion to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.

-

Summary of Spectroscopic Data

| Technique | Feature | Observed/Expected Value | Interpretation |

| ¹H NMR | Chemical Shifts (δ) | 0.9-1.0 (d, 6H), 2.0-2.2 (m, 1H), 3.9-4.1 (dd, 1H), 5.1 (s, 2H), 7.3-7.4 (m, 5H), NH (broad) | Confirms proton environments of valine side chain, benzyl group, and backbone. |

| ¹³C NMR | Chemical Shifts (δ) | 18-20, 30-32, 58-60, 66-68, 127-129, 136-138, 156-158, 173-175 | Confirms the 10 unique carbon environments in the molecule. |

| IR | Wavenumbers (cm⁻¹) | 3450-3300 (N-H), 1700-1680 (C=O, carbamate), 1670-1650 (C=O, amide) | Confirms presence of NH₂, NH, and two distinct carbonyl functional groups. |

| MS | [M+H]⁺ | m/z 251.1390 | Confirms the molecular weight and elemental formula C₁₃H₁₈N₂O₃. |

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous and comprehensive characterization of this compound. The data obtained from these techniques are mutually reinforcing, confirming the molecular structure, the presence of all key functional groups, and the overall integrity of the molecule. The protocols outlined in this guide provide a robust framework for researchers to generate high-quality, reliable spectroscopic data, which is essential for any research or development program utilizing this important chemical building block.

References

-

The Royal Society of Chemistry. Supporting Information for Catalytic Conversion of CO2. [Link]

-

NIST. Benzylcarbamate. [Link]

-

PubChem. N-Carbobenzoxy-L-valine. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification. [Link]

-

Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives... identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93-100. [Link]

-

Houben-Weyl. (2003). High Resolution NMR Spectroscopy. In Science of Synthesis (Vol. E 22, pp. 675). [Link]

-

University of Wisconsin/ACS Division of Organic Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

Sources

Solubility of Z-L-Valinamide in different organic and aqueous solvents

An In-Depth Technical Guide to the Solubility of Z-L-Valinamide in Different Organic and Aqueous Solvents

Authored by: A Senior Application Scientist

Introduction

Z-L-Valinamide, a benzyloxycarbonyl-protected derivative of the amino acid L-valinamide, is a pivotal intermediate in the synthesis of peptidomimetics and complex chiral molecules within the pharmaceutical industry. Its structural features—a bulky, nonpolar isopropyl side chain, a protective benzyloxycarbonyl (Z) group, and a polar primary amide—create a unique physicochemical profile that dictates its behavior in various solvent systems.[1][2] A comprehensive understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for the successful design, optimization, and scale-up of synthetic routes, purification protocols, and formulation strategies.

This technical guide provides a deep dive into the solubility characteristics of Z-L-Valinamide. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We will explore the theoretical underpinnings of its dissolution in aqueous and organic media, present a qualitative but scientifically grounded prediction of its solubility profile, and offer a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for working with Z-L-Valinamide.

Physicochemical Properties of Z-L-Valinamide

A molecule's solubility is intrinsically linked to its structural and physical properties. The key physicochemical parameters for Z-L-Valinamide are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 250.29 g/mol | [1][3] |

| Melting Point | 208-212 °C | [1] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 13139-28-1 | [1][3] |

| Structure | Benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | [3] |

The presence of both hydrogen bond donors (N-H from the amide and carbamate) and acceptors (C=O from the amide and carbamate), alongside significant nonpolar regions (the benzyl and isopropyl groups), suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as Z-L-Valinamide, in a liquid solvent is governed by a balance of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, but a more rigorous understanding requires an examination of the energetics of the dissolution process.

The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be conceptualized as the energy balance of three steps:

-

Breaking solute-solute interactions (ΔH₁): Energy is required to overcome the crystal lattice energy of solid Z-L-Valinamide.

-

Breaking solvent-solvent interactions (ΔH₂): Energy is required to create a cavity in the solvent for the solute molecule.

-

Forming solute-solvent interactions (ΔH₃): Energy is released when the solute and solvent molecules interact.

ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃

For Z-L-Valinamide, solubility in a given solvent is favored when the energy released from solute-solvent interactions (ΔH₃) is sufficient to overcome the energy required to break the solute's crystal lattice (ΔH₁) and disrupt the solvent's intermolecular forces (ΔH₂).

The key intermolecular forces at play for Z-L-Valinamide are:

-

Hydrogen Bonding: The amide and carbamate groups can act as both hydrogen bond donors and acceptors.

-

Dipole-Dipole Interactions: The polar C=O and C-N bonds contribute to the molecule's overall dipole moment.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar benzyl and isopropyl groups interact via these weaker forces.

Caption: Energetics of the dissolution process for Z-L-Valinamide.

Predicted Solubility Profile of Z-L-Valinamide

Based on the molecular structure and the principles of intermolecular forces, we can predict the qualitative solubility of Z-L-Valinamide in various solvent systems.

Aqueous Systems

The solubility of Z-L-Valinamide in pure water is expected to be low. The large, nonpolar benzyloxycarbonyl group and the isopropyl side chain present a significant hydrophobic character that is not readily accommodated by the highly polar, hydrogen-bonded network of water. While the amide and carbamate groups can participate in hydrogen bonding with water, this is unlikely to be sufficient to overcome the unfavorable energetics of solvating the nonpolar moieties.

Unlike free amino acids, the N-terminus is protected, and the molecule does not have a carboxylic acid group, so it will not exist as a zwitterion. Therefore, its solubility is expected to be largely independent of pH within the typical range of 2-12.

Organic Solvents

The solubility in organic solvents will be a strong function of the solvent's polarity, hydrogen bonding capability, and dielectric constant. The following table provides a predicted solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amide and carbamate groups of Z-L-Valinamide. The alkyl chains of the alcohols can also interact favorably with the nonpolar parts of the molecule. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, allowing them to strongly solvate the N-H groups of Z-L-Valinamide. They are generally excellent solvents for polar organic molecules. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | DCM can engage in dipole-dipole interactions. Ethyl acetate can act as a hydrogen bond acceptor. Solubility is expected to be moderate as these solvents are less effective at solvating the full range of polar and nonpolar features of Z-L-Valinamide compared to polar protic or aprotic solvents. |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzyl group of Z-L-Valinamide via π-stacking interactions. However, toluene is a poor solvent for the polar amide and carbamate groups, limiting overall solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | These solvents only interact through weak van der Waals forces and cannot effectively solvate the polar regions of the Z-L-Valinamide molecule. The energy required to break the crystal lattice of the solute would be far greater than the energy released from solute-solvent interactions. |

Experimental Determination of Solubility: The Shake-Flask Method

Given the lack of published quantitative data, experimental determination is essential. The saturation shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and reproducibility.[4][5]

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, which represents the equilibrium solubility.

Experimental Protocol

Materials and Equipment:

-

Z-L-Valinamide (solid, high purity)

-

Solvents of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an excess amount of Z-L-Valinamide (e.g., 10-20 mg, ensuring solid remains at the end of the experiment) into a series of vials.[6]

-

Add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[6]

-

Allow the samples to equilibrate for a sufficient period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[6][7] A preliminary time-course experiment can be run to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. A brief period of centrifugation can be used if necessary.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of Z-L-Valinamide of known concentrations.

-

Determine the concentration of Z-L-Valinamide in the diluted samples by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The result is the solubility of Z-L-Valinamide in the specific solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination.

Factors Influencing the Solubility of Z-L-Valinamide

Temperature

For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0). According to the Le Châtelier principle, increasing the temperature will increase the solubility of Z-L-Valinamide. This is a critical parameter to control during experimental work and can be leveraged during processes like recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Co-solvency

In cases where the solubility in a single solvent is insufficient, a mixture of solvents, or a co-solvent system, can be employed.[8] For example, if Z-L-Valinamide has poor solubility in water but good solubility in ethanol, a mixture of ethanol and water can be used to achieve a desired intermediate solubility. This is a common strategy in formulation science and for controlling precipitation and crystallization.

Conclusion

Z-L-Valinamide is a molecule of significant interest in pharmaceutical chemistry, and a thorough understanding of its solubility is paramount for its effective application. While specific quantitative data is not widely available, this guide has established a robust framework based on fundamental chemical principles to predict and understand its solubility behavior. Its amphiphilic nature, with both significant nonpolar regions and polar, hydrogen-bonding functional groups, results in high solubility in polar aprotic and protic organic solvents and poor solubility in water and nonpolar aliphatic solvents.

For any practical application, the predicted solubility profile should be confirmed experimentally. The detailed shake-flask protocol provided herein serves as a reliable, gold-standard method for this purpose, empowering researchers to generate the precise data needed for process development, formulation, and synthetic optimization.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scielo.br [scielo.br]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate Derivatives

Introduction: The Prominence of the Z-Val-NH₂ Scaffold in Medicinal Chemistry

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly referred to as Z-Val-NH₂, represents a cornerstone scaffold in the design and development of potent and selective enzyme inhibitors. Its inherent structural features, including a protected valine residue, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of Z-Val-NH₂ derivatives, with a particular focus on their roles as inhibitors of critical protease families, namely caspases and calpains. These proteases are deeply implicated in a myriad of pathological conditions, ranging from neurodegenerative diseases and cancer to viral infections, making their targeted inhibition a paramount goal in modern drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the rationale behind experimental design, detailed methodologies for synthesis and biological evaluation, and an in-depth analysis of the structure-activity relationships that govern the potency and selectivity of these compounds.

I. The Landscape of Biological Activity: Targeting Proteases with Z-Val-NH₂ Derivatives

The carbamate moiety and the valine side chain of the Z-Val-NH₂ scaffold serve as crucial recognition elements for the active sites of various proteases. By modifying the terminal amide and other positions of the core structure, a wide range of derivatives with tailored inhibitory profiles can be generated.

Caspase Inhibition: Modulating the Apoptotic Cascade

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Derivatives of Z-Val-NH₂, particularly those incorporating an electrophilic "warhead" such as a fluoromethylketone (FMK), have demonstrated potent, irreversible inhibition of a broad spectrum of caspases.[3] The pan-caspase inhibitor Z-VAD-FMK is a quintessential example, widely utilized as a tool to dissect the role of caspases in various cellular processes.[4]

The valine residue of these inhibitors typically occupies the P2 subsite of the caspase active site, a pocket that shows a preference for hydrophobic residues. The benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that can interact with other regions of the enzyme, enhancing binding affinity. The primary amide can be modified to explore other subsites and improve pharmacokinetic properties.

Calpain Inhibition: A Therapeutic Avenue for Neurodegeneration and Beyond

Calpains are a family of calcium-activated neutral cysteine proteases involved in a wide array of cellular functions, including signal transduction, cell motility, and cytoskeletal remodeling.[5] Hyperactivation of calpains is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke and cataract formation.[6][7]

Derivatives of Z-Val-NH₂ have emerged as promising calpain inhibitors. Similar to their caspase-inhibiting counterparts, these molecules often feature a P2 valine mimic. Modifications at the P1 and P3 positions, as well as the nature of the electrophilic trap, are critical for achieving both high potency and selectivity over other cysteine proteases like cathepsins.[8] For instance, α-ketoamides have been shown to be effective reversible inhibitors of calpain.[8]

II. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Inhibition

The biological activity of Z-Val-NH₂ derivatives is intricately linked to their three-dimensional structure and the nature of their functional groups. A systematic exploration of SAR is paramount for the rational design of potent and selective inhibitors.

The P-Site Paradigm in Protease Inhibition

The interaction between a peptide-based inhibitor and a protease is often described by the Schechter and Berger nomenclature, where the amino acid residues of the inhibitor are designated as P1, P2, P3, etc., starting from the scissile bond and moving towards the N-terminus. These residues fit into corresponding S1, S2, S3 subsites in the enzyme's active site.

For many Z-Val-NH₂ derivatives targeting caspases and calpains, the valine residue serves as a P2 moiety, fitting into the hydrophobic S2 pocket of these enzymes. The nature of the substituent at the P1 position is crucial for determining specificity. For instance, caspases have a strong preference for an aspartic acid residue at the P1 position.

The Role of the Electrophilic "Warhead"

To achieve potent inhibition, particularly irreversible inhibition, an electrophilic functional group is often incorporated at the C-terminus of the peptide scaffold. This "warhead" reacts with the catalytic cysteine residue in the active site of the protease, forming a covalent bond.

Common electrophilic groups include:

-

Aldehydes: Form a reversible hemiacetal with the active site cysteine.

-

Fluoromethylketones (FMK): Form an irreversible thioether linkage.

-

α-Ketoamides: Form a reversible hemithioacetal.

The choice of warhead influences the inhibitor's potency, reversibility, and metabolic stability.

Impact of the N-Terminal Protecting Group

The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in these inhibitors. Its aromatic ring can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, contributing to binding affinity. The exploration of other N-terminal modifications can lead to improved solubility, cell permeability, and pharmacokinetic profiles.

III. Synthesis of this compound Derivatives: A Practical Guide

The synthesis of Z-Val-NH₂ derivatives typically involves standard peptide coupling techniques, followed by the introduction of the desired C-terminal functionality. Both solution-phase and solid-phase synthesis strategies can be employed.

General Solution-Phase Synthesis of a Representative Peptide Aldehyde Inhibitor

This protocol outlines the synthesis of a generic tripeptide aldehyde inhibitor, Cbz-Leu-Leu-Val-H, as a representative example.

Step 1: Synthesis of the Dipeptide Alcohol (Boc-Leu-Leucinol) [9]

-

To a solution of L-leucinol in an appropriate solvent (e.g., dichloromethane), add a Boc-protected amino acid (e.g., Boc-L-leucine), a coupling agent (e.g., HATU), and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting dipeptide alcohol by column chromatography.

Step 2: Deprotection of the N-terminus

-

Dissolve the Boc-protected dipeptide alcohol in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to obtain the deprotected dipeptide alcohol.

Step 3: Coupling with the N-terminal Protected Amino Acid

-

Couple the deprotected dipeptide alcohol with the desired N-terminally protected amino acid (e.g., Cbz-L-leucine) using a suitable coupling agent and base as described in Step 1.

-

Purify the resulting tripeptide alcohol by column chromatography.

Step 4: Oxidation to the Peptide Aldehyde [10]

-

Dissolve the tripeptide alcohol in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as Dess-Martin periodinane, to the solution.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Quench the reaction and purify the final peptide aldehyde by column chromatography.

Solid-Phase Synthesis of Peptide Aldehydes[11]

Solid-phase synthesis offers advantages for the rapid generation of libraries of peptide aldehyde inhibitors.

Workflow for Solid-Phase Peptide Aldehyde Synthesis

Caption: Solid-phase synthesis workflow for peptide aldehydes.

IV. Experimental Protocols for Biological Evaluation

The inhibitory activity of Z-Val-NH₂ derivatives against caspases and calpains can be determined using a variety of in vitro assays.

Fluorometric Caspase Activity Assay

This protocol measures the activity of caspases using a fluorogenic substrate.

Materials:

-

Cell lysate or purified caspase enzyme

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

In a 96-well black microplate, add the assay buffer, the caspase source, and the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Z-VAD-FMK).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

-

Immediately measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Fluorometric Calpain Activity Assay

This protocol measures calpain activity using a fluorogenic substrate.

Materials:

-

Cell lysate or purified calpain enzyme

-

Assay Buffer (e.g., containing CaCl₂)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

In a 96-well black microplate, add the assay buffer, the calpain source, and the test inhibitor at various concentrations.

-

Pre-incubate the plate at 37°C for a specified time.

-

Initiate the reaction by adding the fluorogenic calpain substrate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 354 nm excitation and 442 nm emission for AMC-based substrates).

-

Calculate the IC₅₀ or Kᵢ values as described for the caspase assay.

V. Quantitative Data Summary

The following tables summarize the inhibitory activities of representative peptide aldehyde inhibitors against various proteases.

Table 1: Inhibitory Activity of Peptide Aldehydes against 20S Proteasome [9]

| Compound | P3 Residue | P2 Residue | P1 Residue | IC₅₀ (nM) vs. ChT-L |

| MG132 (Control) | Cbz-Leu | Leu | Leu | 100 |

| 3c | Cbz-Glu(OtBu) | Phe | Leu | <10 |

| 3d | Cbz-Glu(OtBu) | Leu | Leu | <10 |

| 3o | Boc-Ser(OBzl) | Leu | Leu | <10 |

Table 2: Inhibitory Activity of Peptide Aldehydes against SARS-CoV Mpro [10]

| Compound | P5 | P4 | P3 | P2 | P1 | IC₅₀ (µM) |

| 21 | Boc | Val | Ala | Leu | Gln | 5 |